molecular formula C11H12N2O2 B11897354 2-Amino-3-(indolizin-1-yl)propanoic acid

2-Amino-3-(indolizin-1-yl)propanoic acid

Cat. No.: B11897354
M. Wt: 204.22 g/mol
InChI Key: OIVKHQIRPYIEEU-UHFFFAOYSA-N
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Description

2-Amino-3-(indolizin-1-yl)propanoic acid: is a compound that features an indolizine ring attached to an amino acid backbone. Indolizine is a nitrogen-containing heterocyclic compound known for its aromatic properties and biological significance. The presence of the indolizine ring in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(indolizin-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives with suitable electrophiles. For instance, the reaction of 2-formyl pyrrole derivatives with fumaronitrile can lead to the formation of indolizine derivatives . Another method includes the use of transition metal-catalyzed reactions and oxidative coupling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(indolizin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized indolizine derivatives .

Scientific Research Applications

Chemistry: 2-Amino-3-(indolizin-1-yl)propanoic acid is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit antiviral, anticancer, and anti-inflammatory activities, among others .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of industrial products .

Mechanism of Action

The mechanism of action of 2-Amino-3-(indolizin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indolizine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(indolizin-1-yl)propanoic acid is unique due to the presence of the indolizine ring, which imparts distinct chemical and biological properties. The indolizine ring’s aromaticity and nitrogen content contribute to its reactivity and potential as a bioactive molecule .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-amino-3-indolizin-1-ylpropanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)7-8-4-6-13-5-2-1-3-10(8)13/h1-6,9H,7,12H2,(H,14,15)

InChI Key

OIVKHQIRPYIEEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C=C1)CC(C(=O)O)N

Origin of Product

United States

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